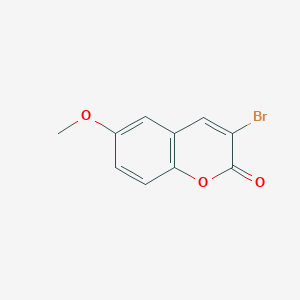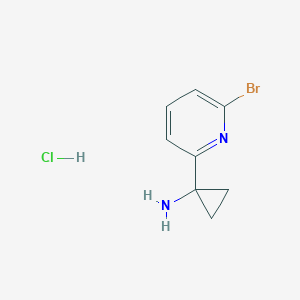
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline typically involves the reaction of 3-nitrobenzaldehyde with tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)-3,4-dihydroisoquinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Nitrophenyl)-3,4-dihydroisoquinoline can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a fully saturated isoquinoline ring.
3-Nitrobenzylisoquinoline: Contains a nitrobenzyl group instead of a nitrophenyl group.
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline: Similar structure but with the nitro group in the para position.
Propriétés
Numéro CAS |
88252-59-9 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-16-15/h1-7,10H,8-9H2 |
Clé InChI |
XQKJRZNOEBNSIN-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)
![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)




![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)



